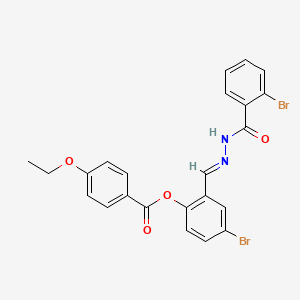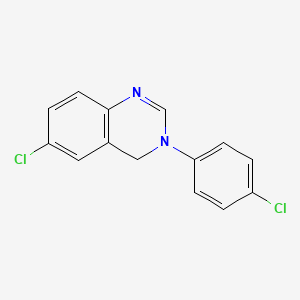![molecular formula C20H19ClN4O3S3 B12010826 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide est un composé organique complexe qui présente un cycle thiadiazole, un groupe chlorobenzyl et un groupe diméthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir la thiosemicarbazide avec le disulfure de carbone en présence d’une base.
Introduction du groupe chlorobenzyl : Le groupe chlorobenzyl est introduit par une réaction de substitution nucléophile, où le cycle thiadiazole réagit avec le chlorure de 4-chlorobenzyl.
Formation de l’acétohydrazide : Le fragment acétohydrazide est formé en faisant réagir l’intermédiaire avec l’hydrate d’hydrazine.
Réaction de condensation : Enfin, le composé est formé par une réaction de condensation entre l’acétohydrazide et le 2,5-diméthoxybenzaldéhyde en conditions acides.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement élevé et une pureté optimale. Cela pourrait inclure l’utilisation de réacteurs automatisés, de la chimie en flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des atomes de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les convertissant en amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile aromatique, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs tels que l’acide nitrique pour la nitration ou le brome pour la bromation sont couramment utilisés.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Dérivés nitro ou halogénés.
Applications De Recherche Scientifique
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antimicrobien, antifongique et anticancéreux.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques uniques.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec diverses cibles moléculaires. Par exemple, dans les applications médicinales, il peut inhiber la croissance des micro-organismes en interférant avec leurs voies métaboliques. Le cycle thiadiazole et le groupe chlorobenzyl sont essentiels à son activité biologique, car ils peuvent interagir avec des enzymes ou des récepteurs dans les organismes cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
- 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
Unicité
Par rapport aux composés similaires, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide est unique en raison de la présence du groupe diméthoxyphényle, qui peut améliorer son activité biologique et fournir des sites supplémentaires pour la modification chimique.
Propriétés
Formule moléculaire |
C20H19ClN4O3S3 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-7-8-17(28-2)14(9-16)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-3-5-15(21)6-4-13/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+ |
Clé InChI |
SJUIEZKRVJMWBA-LSHDLFTRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)




